2-Bromo-N,N,3-trimethylbutanamide

Description

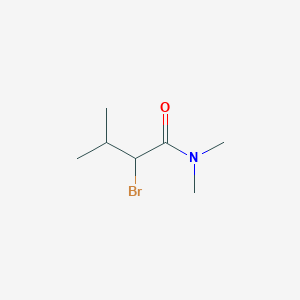

2-Bromo-N,N,3-trimethylbutanamide (CAS: 859981-14-9) is a brominated amide derivative with the molecular formula C₈H₁₅BrNO. Structurally, it features a butanamide backbone substituted with a bromine atom at the second carbon, two methyl groups on the nitrogen (N,N-dimethyl), and an additional methyl group at the third carbon. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing complex molecules, particularly those requiring bromine as a leaving group or as a site for further functionalization .

Properties

IUPAC Name |

2-bromo-N,N,3-trimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c1-5(2)6(8)7(10)9(3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEPTKGZCYUKLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N,3-trimethylbutanamide typically involves the bromination of N,N,3-trimethylbutanamide. One common method is the reaction of N,N,3-trimethylbutanamide with bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N,3-trimethylbutanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form N,N,3-trimethylbutanamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Reduction: Formation of N,N,3-trimethylbutanamide.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-N,N,3-trimethylbutanamide is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

Biology: In studies involving enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N,3-trimethylbutanamide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the inhibition of enzyme activity or modification of protein function, which is valuable in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Amides

The following table summarizes key structural and functional differences between 2-bromo-N,N,3-trimethylbutanamide and related compounds, emphasizing molecular features, applications, and research findings:

Key Observations:

Fluorinated analogs (e.g., ) demonstrate enhanced stability and reactivity in medicinal chemistry applications due to fluorine's electronegativity and lipophilicity.

Reactivity :

- Bromine at the 2-position is a critical reactive site for nucleophilic substitution (SN2) or elimination reactions. Steric hindrance from substituents like tert-butyl or aromatic groups can modulate reaction rates .

Crystallographic Behavior :

- Compounds such as 2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide form centrosymmetric dimers via N–H···O hydrogen bonds, a common feature in brominated amides that influences packing and stability .

Biological Activity

2-Bromo-N,N,3-trimethylbutanamide (CAS No. 959028-13-8) is an organic compound with significant potential in various biological applications. This compound features a bromine atom, which enhances its reactivity and interaction with biological molecules. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemical research.

- Molecular Formula : C₇H₁₄BrNO

- Molecular Weight : 208.10 g/mol

- Structural Characteristics : The presence of three methyl groups contributes to steric hindrance, affecting its reactivity and selectivity in biochemical interactions.

The mechanism of action of this compound primarily involves the interaction of the bromine atom with nucleophilic sites in biological molecules. This interaction can lead to:

- Covalent Bond Formation : The bromine acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins.

- Enzyme Inhibition : By modifying protein function, this compound can inhibit enzyme activity, making it valuable for studying enzyme kinetics and mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is particularly important in the development of new antibacterial agents.

Anticancer Activity

Studies have explored the potential anticancer effects of this compound. It has been shown to affect specific molecular pathways involved in cancer cell proliferation and survival, suggesting its utility in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at certain concentrations, indicating its potential as a novel antimicrobial agent.

- Cancer Cell Line Investigation : In vitro studies on various cancer cell lines revealed that treatment with this compound led to decreased cell viability and induced apoptosis, highlighting its potential as an anticancer drug candidate.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-N,N-dimethylbutanamide | Fewer methyl groups | Limited reactivity; lower potency |

| 2-Bromo-N,N,3-trimethylpentanamide | Longer carbon chain | Enhanced solubility; varied activity |

| 2-Bromo-N,N,3-trimethylhexanamide | Increased steric hindrance | Potentially higher selectivity |

This comparison illustrates how structural variations influence biological activity and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.